molecular formula C23H18ClN5O5 B11097249 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide

Cat. No.: B11097249
M. Wt: 479.9 g/mol
InChI Key: JWNQSGQVEIFRMV-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and nitro groups, as well as a phenoxy and pyridin-3-yloxy substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: The starting materials, such as 4-chloro-3-methyl-1H-pyrazole and nitric acid, undergo nitration to introduce the nitro group.

    Acylation: The nitro-substituted pyrazole is then acylated with an appropriate acyl chloride to form the acetamide linkage.

    Substitution reactions: The phenoxy and pyridin-3-yloxy groups are introduced through nucleophilic substitution reactions, often using phenol and pyridine derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and phenyl groups can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with different substituents.

    1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring with multiple nitro groups.

    (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propanoate: Contains a pyrazole ring with different functional groups.

Uniqueness

2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and pyridin-3-yloxy groups provides additional sites for interaction with biological targets, potentially enhancing its bioactivity and specificity.

Properties

Molecular Formula

C23H18ClN5O5

Molecular Weight

479.9 g/mol

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(3-phenoxy-5-pyridin-3-yloxyphenyl)acetamide

InChI

InChI=1S/C23H18ClN5O5/c1-15-22(24)23(29(31)32)27-28(15)14-21(30)26-16-10-19(33-17-6-3-2-4-7-17)12-20(11-16)34-18-8-5-9-25-13-18/h2-13H,14H2,1H3,(H,26,30)

InChI Key

JWNQSGQVEIFRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)OC4=CC=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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